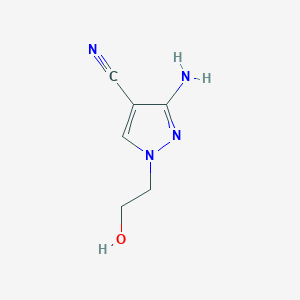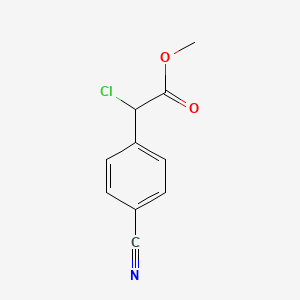![molecular formula C8H5BrN2O B1524592 4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde CAS No. 1190318-90-1](/img/structure/B1524592.png)
4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
概要
説明
“4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde” is a chemical compound with the empirical formula C8H5BrN2O . It is a solid substance and has a molecular weight of 225.04 .
Synthesis Analysis
While specific synthesis methods for “4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde” were not found in the search results, it is known that a series of 1H-pyrrolo[2,3-b]pyridine derivatives have been reported with potent activities against FGFR1, 2, and 3 .Molecular Structure Analysis
The InChI code for “4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde” is 1S/C8H5BrN2O/c9-6-1-2-10-8-7(6)5(4-12)3-11-8/h1-4H,(H,10,11) .Physical And Chemical Properties Analysis
“4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde” is a solid substance . It has a molecular weight of 225.04 and an InChI code of 1S/C8H5BrN2O/c9-6-1-2-10-8-7(6)5(4-12)3-11-8/h1-4H,(H,10,11) .科学的研究の応用
Anticancer Activity
4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde: has shown promise in anticancer research. Compounds derived from this scaffold have been evaluated for their efficacy against various cancer cell lines. For instance, derivatives have been tested for their ability to inhibit breast cancer cell proliferation and induce apoptosis . This compound’s potential in cancer treatment is significant due to its impact on cell migration and invasion, particularly in aggressive cancers like breast cancer .
Antidiabetic Potential
The derivatives of 4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde have been investigated for their antidiabetic properties. Research suggests that these compounds may be beneficial in reducing blood glucose levels, which can be advantageous in the prevention and treatment of conditions such as hyperglycemia, type 1 diabetes, and other related metabolic disorders .
Antimycobacterial Applications
This compound has also been studied for its antimycobacterial activity. The pyrrolopyridine derivatives are being explored for their potential to treat mycobacterial infections, which include tuberculosis. The structural complexity of the compound provides a versatile framework for developing new antimycobacterial agents .
Antiviral Uses
The biological activity of 4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde extends to antiviral applications. Its derivatives have been found to exhibit antiviral properties, which could be harnessed for the treatment of various viral infections .
Neurological Disorder Treatment
Research into the applications of this compound includes its use in treating neurological disorders. The derivatives of 4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde have been studied for their potential therapeutic effects on diseases affecting the nervous system .
Immune System Diseases
The compound’s derivatives have shown potential in the treatment of immune system diseases. Their biological activity suggests they could be used in developing treatments for conditions that involve the immune response .
FGFR Inhibition
In the realm of targeted therapies, derivatives of 4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde have been evaluated for their ability to improve fibroblast growth factor receptor (FGFR) activities. FGFRs are critical for cell growth and development, and their dysregulation is implicated in various diseases, including cancer .
Chemical Research and Synthesis
Aside from biomedical applications, 4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde is valuable in chemical research and synthesis. It serves as a building block for the synthesis of complex organic compounds and can be used to create a diverse array of chemical entities for further pharmacological evaluation .
作用機序
While the specific mechanism of action for “4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde” was not found in the search results, it is known that 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activities against FGFR1, 2, and 3 . This suggests that these compounds could potentially be used in cancer therapy by targeting FGFRs .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-6-2-10-3-7-8(6)5(4-12)1-11-7/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVRUOHFEJBRBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C=NC=C2N1)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



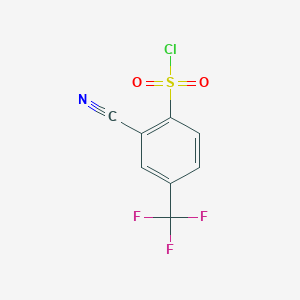

![Tert-butyl 1-(hydrazinecarbonyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1524511.png)
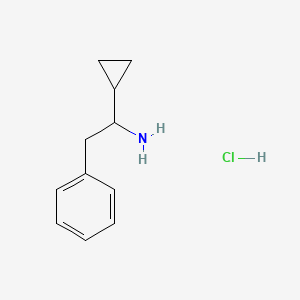
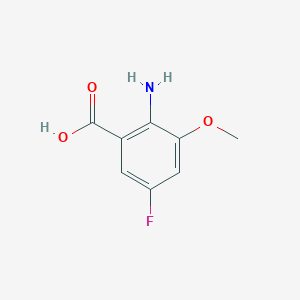
![2-Bromo-1-[3-(morpholine-4-sulfonyl)phenyl]ethan-1-one](/img/structure/B1524515.png)

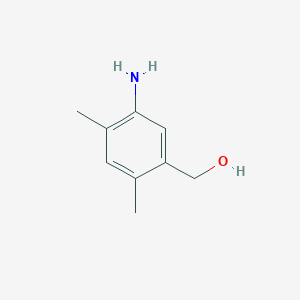


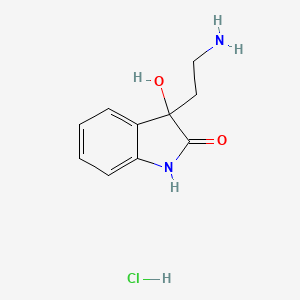
![Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride](/img/structure/B1524530.png)
